

Boc-trp-obzl chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-trp-obzl*

Cat. No.: *B613339*

[Get Quote](#)

An In-depth Technical Guide to Boc-L-Tryptophan Benzyl Ester (**Boc-Trp-OBzl**)

This guide provides a comprehensive overview of N^{α} -(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (**Boc-Trp-OBzl**), a crucial protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.

Chemical Structure and Identifiers

Boc-Trp-OBzl is a derivative of the amino acid L-tryptophan. It features two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α -amine and a benzyl (Bzl) group on the carboxyl terminus, forming a benzyl ester. These modifications enhance its stability and solubility in organic solvents, making it an ideal building block in peptide synthesis.[\[1\]](#)

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate	[2]
CAS Number	57229-67-1	[1][3]
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₄	[1][3]
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OCC3=CC=CC=C3	[2]
InChIKey	CEMCPPAFDOVLDWFQEVSTJZSA-N	[2]

Physicochemical Properties

Boc-Trp-OBzl presents as a white to off-white powder.[1][4] Its key properties are summarized below.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	394.47 g/mol	[1] [3]
Melting Point	139.0-145.0 °C	[1]
Appearance	White to off-white powder	[1] [4]
Purity	≥ 99% (HPLC)	[1]
Optical Rotation	$[\alpha]D^{20} = -14.0 \pm 2^\circ$ (c=1 in DMF)	[1]
Boiling Point	591.0 ± 50.0 °C (Predicted)	[5] [6]
Density	1.205 ± 0.06 g/cm³ (Predicted)	[5] [6]
Solubility	Insoluble in water (Predicted: 4.7E-3 g/L at 25 °C)	[5]
Storage Conditions	0-8 °C	[1] [7]

Reactivity and Stability

The reactivity of **Boc-Trp-OBzl** is governed by its two protecting groups, the N-terminal Boc group and the C-terminal benzyl ester.

- **Boc Group:** The tert-butyloxycarbonyl group is stable under basic, oxidative, and many nucleophilic conditions.[\[8\]](#) It is, however, labile to strong acids, which is the standard method for its removal.[\[8\]](#)[\[9\]](#) Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for deprotection.[\[9\]](#)[\[10\]](#)
- **Benzyl Ester (OBzl) Group:** Benzyl esters are robust and stable under the mildly acidic or basic conditions often used in multi-step synthesis.[\[11\]](#) The primary method for cleaving the benzyl group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild process that yields the free carboxylic acid and toluene as a byproduct.[\[11\]](#)[\[12\]](#) Benzyl ethers can also be cleaved under strong acidic conditions or via dissolving metal reduction (Birch reduction).[\[12\]](#)[\[13\]](#)

This orthogonal stability allows for the selective removal of either the Boc or the benzyl group while the other remains intact, a critical feature for controlled peptide chain elongation.

Experimental Protocols

Synthesis of Boc-Trp-OBzl

A general and efficient method for synthesizing **Boc-Trp-OBzl** involves the benzylation of Na- Boc-L-tryptophan.

Objective: To prepare Na- Boc-L-tryptophan benzyl ester from Na- Boc-L-tryptophan and benzyl bromide.

Reagents:

- Na- Boc-L-tryptophan (Boc-Trp-OH) (CAS: 13139-14-5)[\[4\]](#)
- Benzyl bromide (CAS: 100-39-0)[\[4\]](#)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Cyclohexane (for recrystallization)

Procedure:[\[4\]](#)

- Dissolve Na- Boc-L-tryptophan (e.g., 2 g, 6.57 mmol) in DMF (27 mL) in a suitable reaction flask.

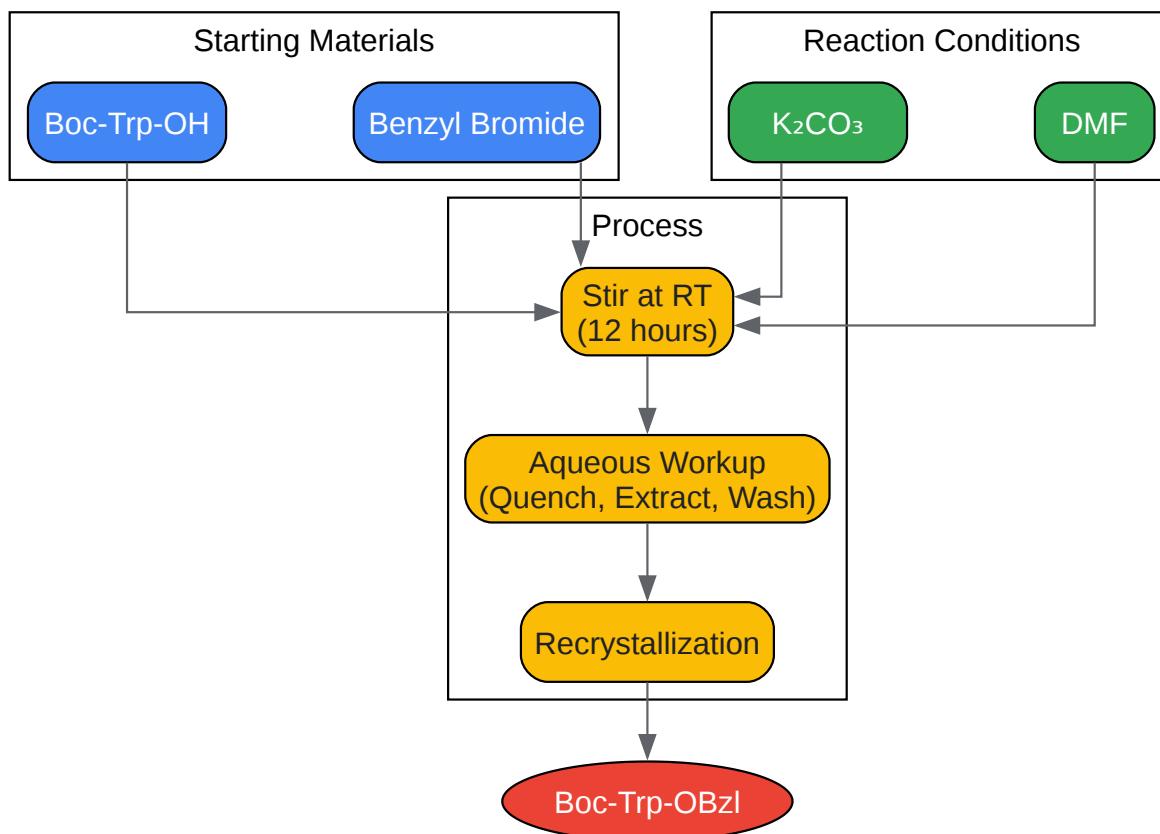
- Add K_2CO_3 (2.27 g, 16.5 mmol) and benzyl bromide (811 μ L, 6.83 mmol) to the solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of $NaHCO_3$.
- Dilute the mixture with EtOAc (10 mL) and transfer to a separatory funnel.
- Wash the organic layer with an aqueous NH_4Cl solution to separate the layers.
- Extract the aqueous layer three times with EtOAc (10 mL each).
- Combine all organic layers and wash them three times with brine (15 mL each).
- Dry the combined organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Recrystallize the resulting crude product from cyclohexane to yield the final product as a white powder.

Analytical Data: The structure can be confirmed by 1H NMR spectroscopy. The reported spectral data in $CDCl_3$ is: δ =8.00 (br s, 1H), 7.56 (d, J =8.3 Hz, 1H), 7.38-7.30 (m, 4H), 7.29-7.17 (m, 3H), 7.16-7.07 (m, 1H), 6.81 (s, 1H), 5.09 (d, J =3.7Hz, 2H), 4.79-4.61 (m, 1H), 3.29 (d, J =5.3Hz, 2H), 1.43 (s, 9H).[4]

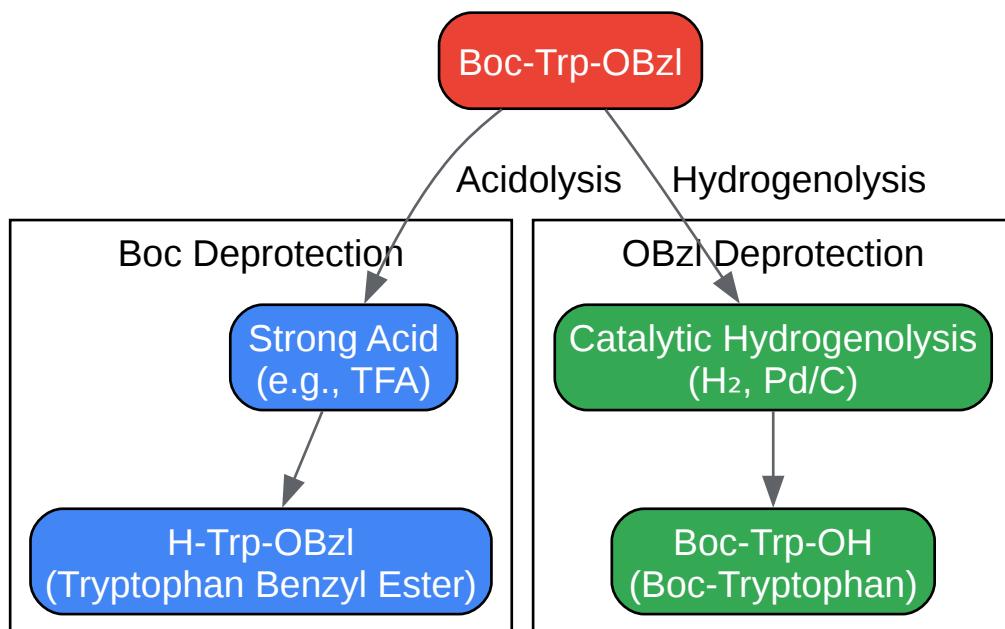
Deprotection Strategies

The utility of **Boc-Trp-OBzI** lies in the selective removal of its protecting groups.

Table 3: Deprotection Methodologies


Protecting Group	Method	Reagents	Conditions
Boc	Acidolysis	Trifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in Methanol/Dioxane	Anhydrous, room temperature
Benzyl (OBzI)	Catalytic Hydrogenolysis	H ₂ , Palladium on Carbon (Pd/C)	Room temperature, atmospheric pressure

Applications in Peptide Synthesis


Boc-Trp-OBzI is a key building block in Boc solid-phase peptide synthesis (SPPS) and solution-phase synthesis.^[1] Its primary role is to introduce a tryptophan residue into a growing peptide chain in a controlled manner. The workflow prevents unwanted side reactions at the amine and carboxyl groups during the coupling steps.^[1] Researchers also use it in the development of novel therapeutic agents, particularly those targeting neurological disorders, by leveraging the biochemical properties of tryptophan.^[1]

Visualized Workflows

The following diagrams illustrate the core logical and experimental workflows associated with **Boc-Trp-OBzI**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Boc-Trp-OBzl**.

[Click to download full resolution via product page](#)

Caption: Orthogonal deprotection pathways for **Boc-Trp-OBzl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. BOC-TRP-OBZL | 57229-67-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. BOC-TRP-OBZL | 57229-67-1 [chemicalbook.com]
- 7. Boc-Trp-OBzl [carbolution.de]
- 8. researchgate.net [researchgate.net]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. nbino.com [nbino.com]
- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. uwindsor.ca [uwindsor.ca]
- To cite this document: BenchChem. [Boc-trp-obzl chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613339#boc-trp-obzl-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com